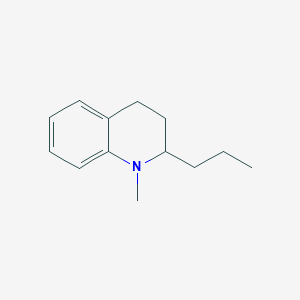
Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a nitrogen-containing compound with a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives. For instance, the hydrogenation of quinoline N-oxide using a palladium on carbon (Pd/C) catalyst under mild conditions can yield the desired tetrahydroquinoline compound . Another method involves the Friedländer condensation, where an o-aminocarbonyl compound reacts with a carbonyl compound containing an active α-methylene group in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic hydrogenation processes. These methods typically use metal catalysts such as palladium, platinum, or nickel under controlled temperature and pressure conditions to achieve high yields and purity . The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinoline compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like Pd/C or Pt/C under hydrogen gas (H₂) atmosphere.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Quinoline derivatives have shown potential as anticancer, antimalarial, and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives can inhibit the activity of enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents . Additionally, these compounds can disrupt microbial cell membranes, making them effective antimicrobial agents .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the tetrahydro and alkyl substituents.
1,2,3,4-Tetrahydroquinoline: A reduced form of quinoline without the methyl and propyl groups.
2-Methylquinoline: A methyl-substituted derivative of quinoline.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydro ring and alkyl groups enhances its stability and reactivity compared to other quinoline derivatives .
Propiedades
Número CAS |
375395-22-5 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
1-methyl-2-propyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C13H19N/c1-3-6-12-10-9-11-7-4-5-8-13(11)14(12)2/h4-5,7-8,12H,3,6,9-10H2,1-2H3 |
Clave InChI |
LRJFENJNBIDXQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC2=CC=CC=C2N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
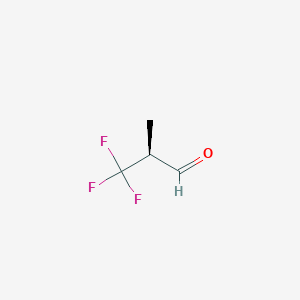

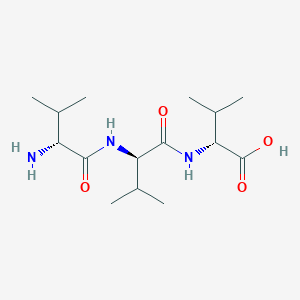
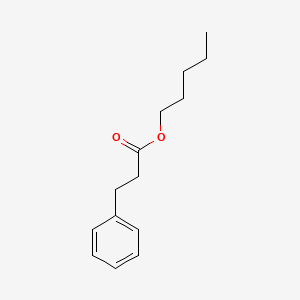
![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)
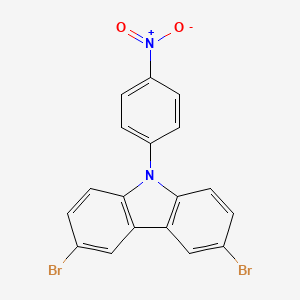
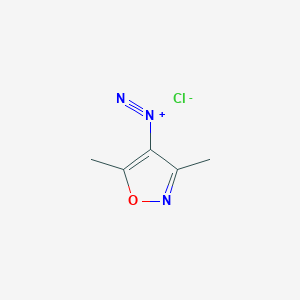
![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)



